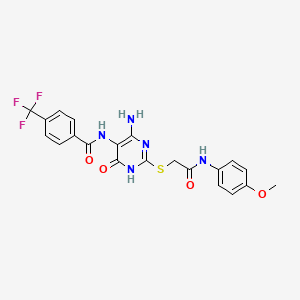
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N5O4S and its molecular weight is 493.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18F3N5O4S, with a molecular weight of 443.45 g/mol. The compound features a complex structure that includes a pyrimidine ring, a trifluoromethyl group, and an amino-thioether moiety, which contribute to its biological properties.
Antibacterial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain related compounds displayed minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Compound C | 25 | Pseudomonas aeruginosa |
Antitumor Activity
This compound has also been investigated for its antitumor potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs), specifically CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
Case Study: Apoptotic Induction in Breast Cancer Cells
A study focusing on breast cancer cells demonstrated that treatment with the compound resulted in significant apoptotic activity, with an IC50 value of approximately 10 µM. The mechanism was linked to the compound's ability to inhibit CDK activity and disrupt the cell cycle .
The proposed mechanism of action for this compound involves:
- Inhibition of CDK Activity : The compound binds to the ATP-binding site of CDK2, preventing its interaction with cyclins.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
- Disruption of DNA Repair Mechanisms : The compound may interfere with DNA repair pathways, enhancing the cytotoxic effect on rapidly dividing cells.
属性
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O4S/c1-33-14-8-6-13(7-9-14)26-15(30)10-34-20-28-17(25)16(19(32)29-20)27-18(31)11-2-4-12(5-3-11)21(22,23)24/h2-9H,10H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUHYWQIAQVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













